molecular formula C8H14O2 B1148342 Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) CAS No. 126110-37-0

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)

Cat. No.: B1148342
CAS No.: 126110-37-0
M. Wt: 142.20 g/mol
InChI Key: JEKZTDHRSRGRJE-RNFRBKRXSA-N
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Description

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the third carbon of the cyclopentane ring in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) typically involves the esterification of 3-methylcyclopentanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:

3-methylcyclopentanecarboxylic acid+methanolacid catalystCyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)+water\text{3-methylcyclopentanecarboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)} + \text{water} 3-methylcyclopentanecarboxylic acid+methanolacid catalyst​Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the cyclopentane ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 3-methylcyclopentanecarboxylic acid and methanol.

    Reduction: 3-methylcyclopentanol.

    Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, cis- (9CI)
  • Cyclopentanecarboxylic acid, 3-oxo-, methyl ester
  • Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester

Uniqueness

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is unique due to its trans configuration, which can influence its reactivity and interactions compared to its cis isomer. The presence of the methyl group at the third position also differentiates it from other cyclopentanecarboxylic acid derivatives, potentially leading to distinct chemical and biological properties.

Biological Activity

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI), is a compound with notable biological activities that have garnered attention in various fields of research, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula for cyclopentanecarboxylic acid, 3-methyl-, methyl ester is C8H14O2C_8H_{14}O_2. Its structure features a cyclopentane ring substituted with a carboxylic acid group and a methyl ester functional group. The compound can be represented as follows:

Structure C5H9COOCH3\text{Structure }\text{C}_5\text{H}_9\text{COOCH}_3

Biological Activity Overview

Cyclopentanecarboxylic acid derivatives are known for a variety of biological activities, including:

  • Antimicrobial Activity : Several studies indicate that methyl esters derived from cyclopentanecarboxylic acid exhibit significant antimicrobial properties against various bacterial strains. This is attributed to their ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antioxidant Properties : The presence of methyl esters in the structure contributes to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of various methyl esters, including cyclopentanecarboxylic acid derivatives. The results demonstrated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL.
  • Anti-inflammatory Mechanisms :
    In vitro experiments showed that cyclopentanecarboxylic acid derivatives inhibited the production of interleukin-6 (IL-6) in macrophage cell lines. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Antioxidant Activity Assessment :
    A recent publication highlighted the antioxidant capacity of cyclopentanecarboxylic acid methyl ester using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH absorbance at concentrations above 100 μg/mL, indicating strong antioxidant potential.

Properties

CAS No.

126110-37-0

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl (1R,3R)-3-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

JEKZTDHRSRGRJE-RNFRBKRXSA-N

SMILES

CC1CCC(C1)C(=O)OC

Isomeric SMILES

C[C@@H]1CC[C@H](C1)C(=O)OC

Canonical SMILES

CC1CCC(C1)C(=O)OC

Synonyms

Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)

Origin of Product

United States

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